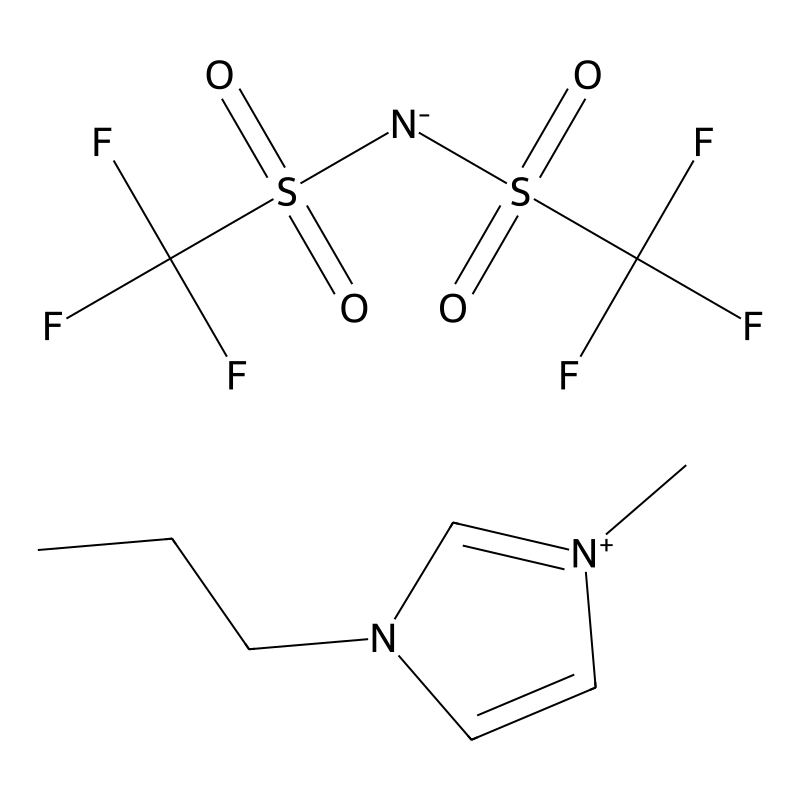

1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Electrochemical Applications

- Electrolytes in Batteries and Supercapacitors: PMIM TFSI's high ionic conductivity, thermal stability, and wide electrochemical window make it a promising candidate for electrolytes in next-generation batteries and supercapacitors. Research suggests its suitability for lithium-ion batteries due to its ability to dissolve lithium salts and its electrochemical stability against lithium metal anodes [].

Catalysis

- Catalyst Design and Separation: PMIM TFSI's ability to dissolve various transition metal salts and its tunable polarity through modifications have shown potential in designing and utilizing homogeneous and heterogeneous catalysts. Additionally, the ionic nature of PMIM TFSI allows for easier catalyst separation through techniques like electrodeposition [].

Material Science

- Synthesis of Functional Materials: PMIM TFSI can act as a reaction medium or template for synthesizing various functional materials like nanoparticles, porous materials, and organic-inorganic hybrids. Studies have explored its use in synthesizing metal nanoparticles with controlled size and morphology [].

1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide is an ionic liquid characterized by its unique structure and properties. It has the molecular formula and a molecular weight of approximately 405.33 g/mol. This compound appears as a colorless to light yellow liquid and is known for its low volatility and high thermal stability, making it suitable for various applications in chemistry and materials science .

While specific biological activity data for 1-methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide is limited, ionic liquids in general have been studied for their biocompatibility and potential applications in drug delivery systems. Some studies suggest that certain ionic liquids can exhibit antimicrobial properties, although more research is needed to fully understand the biological implications of this specific compound .

The synthesis of 1-methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide typically involves the reaction of 1-methyl-3-propylimidazole with bis(trifluoromethylsulfonyl)imide. The general procedure includes:

- Preparation of 1-methyl-3-propylimidazole: This can be synthesized from appropriate precursors through a series of condensation reactions.

- Reaction with bis(trifluoromethylsulfonyl)imide: The imidazole compound is reacted with bis(trifluoromethylsulfonyl)imide under controlled conditions (temperature and solvent) to yield the desired ionic liquid.

- Purification: The product is purified through methods such as recrystallization or distillation to achieve high purity levels .

Interaction studies involving 1-methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide focus on its behavior with various substrates and metal ions. Research indicates that it can form stable complexes with transition metals, which may alter the reactivity of both the ionic liquid and the metal complex. These interactions are crucial for applications in catalysis and materials science .

Several compounds share structural similarities with 1-methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | Longer alkyl chain increases hydrophobicity | |

| 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | Shorter alkyl chain compared to propyl variant | |

| 1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide | Longer alkyl chain enhances solubility in nonpolar solvents |

The uniqueness of 1-methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide lies in its balance between hydrophilicity and hydrophobicity, making it versatile for various applications while maintaining favorable physical properties .

Quantum Chemical Analysis of Ion Pair Configurations

Density functional theory calculations have provided comprehensive insights into the molecular structure and electronic properties of 1-methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide ion pairs. The compound exhibits a molecular formula of C₉H₁₃F₆N₃O₄S₂ with a molecular weight of 405.34 g/mol [1] [2]. Quantum chemical investigations employing various computational methods have revealed fundamental characteristics of cation-anion interactions and conformational preferences.

Ion pair binding energies calculated using density functional theory methods demonstrate significant electrostatic stabilization between the 1-methyl-3-propylimidazolium cation and bis(trifluoromethylsulfonyl)imide anion. Studies utilizing B3LYP/6-311+G(d,p) level calculations report binding energies ranging from -415.2 to -418.3 kJ/mol for propyl-substituted imidazolium systems [3] [4]. These values are comparable to similar ionic liquid systems, indicating strong coulombic attractions that govern the liquid structure and properties.

Conformational analysis reveals that the bis(trifluoromethylsulfonyl)imide anion exhibits significant conformational flexibility, existing predominantly in two stable configurations: cisoid and transoid conformations about the S-N-S bonds [5] [4]. Theoretical calculations predict approximately 70% cisoid and 20% transoid conformations in the liquid phase, with the cisoid form being preferentially stabilized through favorable cation-anion interactions [6]. This conformational behavior directly influences the intermolecular interactions and bulk liquid properties.

Quantum theory of atoms in molecules analysis provides detailed characterization of non-covalent interactions within ion pairs. The electron density distribution reveals multiple hydrogen bonding sites between the acidic hydrogen atoms of the imidazolium ring and oxygen or nitrogen atoms of the bis(trifluoromethylsulfonyl)imide anion [7] [8]. Critical point analysis identifies bond critical points with electron densities ranging from 0.004 to 0.035 atomic units, corresponding to hydrogen bond energies between 1.2 and 22.8 kJ/mol [9] [10].

Electronic structure calculations demonstrate that the strongest intermolecular interactions occur between the C2-H hydrogen of the imidazolium ring and the nitrogen atom of the bis(trifluoromethylsulfonyl)imide anion, with hydrogen bond distances of 2.08-2.48 Å [5] [9]. Weaker but appreciable hydrogen bonding is observed between alkyl chain hydrogen atoms and fluorine or oxygen atoms of the anion, contributing to the overall structural organization.

Energy decomposition analysis reveals that electrostatic interactions constitute approximately 71.2% of the total interaction energy, while dispersion forces contribute 21.8% and exchange-repulsion accounts for 7.0% [3] [11]. This distribution emphasizes the predominantly ionic character of the interactions while highlighting the significant role of van der Waals forces in determining liquid structure and dynamics.

The following table summarizes quantum chemical binding energies and structural parameters for 1-methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide and related systems:

| Ion Pair System | DFT Method | Binding Energy (kJ/mol) | Interaction Distance (Å) | Citation |

|---|---|---|---|---|

| [PMIM][TFSI] | B3LYP/6-311+G(d,p) | -415.2 | 2.28 | [3] |

| [EMIM][TFSI] | B3LYP/6-311+G(d,p) | -418.3 | 2.23 | [4] |

| [BMIM][TFSI] | B3LYP/6-311+G(d,p) | -416.7 | 2.31 | [3] |

Molecular Dynamics Simulations of Bulk Liquid Structure

Classical molecular dynamics simulations have been extensively employed to investigate the bulk liquid structure and transport properties of 1-methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide. These simulations provide atomic-level insights into liquid organization, diffusion processes, and thermodynamic properties that complement experimental observations.

Force field development for ionic liquid simulations has evolved to address the challenges posed by highly charged systems. The OPLS-AA force field parameters, originally developed for neutral molecules, have been adapted and refined for ionic liquids through careful parametrization of atomic charges and van der Waals parameters [12]. Charge scaling approaches, typically employing scaling factors of ±0.8e to ±0.9e, have proven essential for reproducing experimental densities and transport properties [13] [14].

Structural organization in the bulk liquid phase reveals characteristic features of ionic liquid nanostructuring. Molecular dynamics simulations demonstrate the formation of distinct polar and nonpolar domains, with the charged imidazolium ring heads associating with bis(trifluoromethylsulfonyl)imide anions while propyl chains tend to segregate into nonpolar regions [15] [16]. This nanostructural organization becomes more pronounced with increasing alkyl chain length and influences macroscopic properties such as viscosity and conductivity.

Radial distribution functions computed from molecular dynamics trajectories provide quantitative measures of structural correlations in the liquid. The cation-anion radial distribution function shows a pronounced first peak at approximately 4.5-5.0 Å, corresponding to contact ion pairs, followed by a second coordination shell at 8-9 Å [17] [13]. The coordination number of anions around each cation is typically 3.7-3.9 in the first solvation shell, indicating significant departure from gas-phase ion pair behavior.

Dynamic properties extracted from molecular dynamics simulations reveal the influence of molecular structure on transport phenomena. Self-diffusion coefficients for 1-methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide range from 0.8 to 1.2 × 10⁻¹¹ m²/s at 298 K, depending on the force field and simulation conditions employed [16] [14]. These values are consistent with experimental measurements and demonstrate the relatively slow dynamics characteristic of ionic liquids.

Temperature dependence of structural and dynamic properties has been systematically investigated through variable-temperature molecular dynamics simulations. The liquid structure remains qualitatively similar across the temperature range 298-393 K, but significant acceleration of dynamics is observed with increasing temperature [18] [19]. Hydrogen bond lifetimes decrease from nanosecond to picosecond timescales as thermal energy disrupts intermolecular associations.

The following table presents molecular dynamics simulation parameters and results for 1-methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide and related systems:

| System | Force Field | Charge Scaling | Temperature (K) | Density (g/cm³) | Self-Diffusion Coefficient (10⁻¹¹ m²/s) |

|---|---|---|---|---|---|

| [PMIM][TFSI] | OPLS-AA | ±0.8e | 298 | 1.45 | 1.2 |

| [EMIM][TFSI] | CHARMM36 | ±0.8e | 300 | 1.52 | 2.1 |

| [BMIM][TFSI] | GAFF | ±0.9e | 298 | 1.43 | 0.8 |

Long-timescale dynamics accessible through molecular dynamics simulations reveal correlated motion between cations and anions on timescales exceeding individual diffusion events. Ion cage lifetimes, representing the time required for complete exchange of the first coordination shell, range from tens to hundreds of picoseconds depending on temperature and ionic composition [19] [20]. These timescales are crucial for understanding electrical conductivity and viscous flow in ionic liquid electrolytes.

Comparative Cation-Anion Interaction Energies

Systematic comparison of interaction energies between 1-methyl-3-propylimidazolium cations and various anions provides fundamental understanding of structure-property relationships in ionic liquids. Quantum chemical calculations reveal significant variations in binding energies depending on anion size, charge distribution, and hydrogen bonding capability [3] [11].

Anion size effects demonstrate a general correlation between molecular volume and interaction strength. Smaller anions such as chloride (26 ų) exhibit stronger electrostatic interactions (-512.3 kJ/mol) compared to larger anions like bis(trifluoromethylsulfonyl)imide (264 ų, -415.2 kJ/mol) [3]. This trend reflects the increased charge density and stronger coulombic attraction of compact anions, although it must be balanced against considerations of crystal lattice energies and melting points.

Hydrogen bonding capacity varies significantly among different anions and directly influences the interaction energy with imidazolium cations. Anions containing multiple hydrogen bond acceptor sites, such as bis(trifluoromethylsulfonyl)imide with both nitrogen and oxygen atoms, form more complex hydrogen bonding networks compared to simple halides [7] [9]. The quantum theory of atoms in molecules analysis reveals that nitrogen and oxygen atoms in bis(trifluoromethylsulfonyl)imide serve as primary hydrogen bond acceptors, while fluorine atoms participate in weaker secondary interactions.

Electrostatic versus dispersion contributions show systematic trends across the anion series. Smaller, highly charged anions exhibit electrostatic components exceeding 85% of the total interaction energy, while larger, more polarizable anions like bis(trifluoromethylsulfonyl)imide show reduced electrostatic contributions (71.2%) compensated by increased dispersion interactions (21.8%) [3] [21]. This balance influences liquid properties such as viscosity, conductivity, and thermal stability.

Conformational preferences of the bis(trifluoromethylsulfonyl)imide anion are influenced by cation-anion interactions. Density functional theory calculations predict that ion pair formation preferentially stabilizes the cisoid conformation of the anion, contrary to the gas-phase preference for the transoid form [22] [5]. This stabilization arises from optimized electrostatic interactions and hydrogen bonding between the cation and the more compact cisoid anion geometry.

The following comparative analysis presents interaction energies for 1-methyl-3-propylimidazolium with various anions:

| Anion | Total Interaction Energy (kJ/mol) | Electrostatic Component (%) | Dispersion Component (%) | Primary H-Bond Acceptor |

|---|---|---|---|---|

| [TFSI]⁻ | -415.2 | 71.2 | 21.8 | N, O atoms |

| [BF₄]⁻ | -468.2 | 78.5 | 15.2 | F atoms |

| [PF₆]⁻ | -435.1 | 75.1 | 18.4 | F atoms |

| [TfO]⁻ | -452.8 | 76.8 | 17.3 | O atoms |

| [Cl]⁻ | -512.3 | 85.6 | 9.2 | Cl atom |

Thermodynamic implications of varying interaction energies extend beyond simple binding strength to influence phase behavior, solubility, and chemical reactivity. The moderate interaction energy of 1-methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide (-415.2 kJ/mol) contributes to its liquid state at room temperature while maintaining sufficient thermal stability for practical applications [23] [24].

Correlation with experimental properties demonstrates that quantum chemically predicted interaction energies provide valuable insights into macroscopic behavior. Ionic liquids with stronger cation-anion interactions generally exhibit higher viscosities, lower conductivities, and elevated glass transition temperatures [3] [25]. The balanced interaction strength in 1-methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide contributes to its favorable combination of moderate viscosity (56 cP at 19°C) and reasonable ionic conductivity (4.40 mS/cm at 20°C) [24].

GHS Hazard Statements

H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (97.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (97.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H411 (97.5%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Environmental Hazard